1-{3-[(1Z)-(2,4-difluorophenyl)(hydroxyimino)methyl]piperidin-1-yl}ethan-1-one
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Overview
Description
1-{3-[(1Z)-(2,4-Difluorophenyl)(hydroxyimino)methyl]piperidin-1-yl}ethan-1-one is a synthetic organic compound characterized by the presence of a piperidine ring substituted with a difluorophenyl group and a hydroxyimino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{3-[(1Z)-(2,4-difluorophenyl)(hydroxyimino)methyl]piperidin-1-yl}ethan-1-one typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable difluorobenzene derivative reacts with the piperidine ring.
Formation of the Hydroxyimino Moiety: The hydroxyimino group is formed by the reaction of the piperidine derivative with hydroxylamine under controlled conditions to ensure the formation of the desired oxime.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Processes: Depending on the scale, batch reactors or continuous flow systems can be used to optimize yield and purity.
Catalysts and Solvents: The use of specific catalysts and solvents can enhance reaction rates and selectivity.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 1-{3-[(1Z)-(2,4-difluorophenyl)(hydroxyimino)methyl]piperidin-1-yl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine.
Substitution: The difluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-{3-[(1Z)-(2,4-difluorophenyl)(hydroxyimino)methyl]piperidin-1-yl}ethan-1-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with pharmaceutical relevance.
Mechanism of Action
The mechanism of action of 1-{3-[(1Z)-(2,4-difluorophenyl)(hydroxyimino)methyl]piperidin-1-yl}ethan-1-one involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways, potentially leading to therapeutic effects such as anti-inflammatory or analgesic actions.
Comparison with Similar Compounds
- 1-{3-[(1Z)-(2,4-dichlorophenyl)(hydroxyimino)methyl]piperidin-1-yl}ethan-1-one
- 1-{3-[(1Z)-(2,4-difluorophenyl)(hydroxyimino)methyl]pyrrolidin-1-yl}ethan-1-one
Comparison:
- Structural Differences: The presence of different halogen atoms (chlorine vs. fluorine) or variations in the ring structure (piperidine vs. pyrrolidine) can significantly affect the compound’s properties.
- Unique Features: The difluorophenyl group in 1-{3-[(1Z)-(2,4-difluorophenyl)(hydroxyimino)methyl]piperidin-1-yl}ethan-1-one may confer unique electronic properties, influencing its reactivity and interactions with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-[3-[(Z)-C-(2,4-difluorophenyl)-N-hydroxycarbonimidoyl]piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F2N2O2/c1-9(19)18-6-2-3-10(8-18)14(17-20)12-5-4-11(15)7-13(12)16/h4-5,7,10,20H,2-3,6,8H2,1H3/b17-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWSUAHNYEZBUEP-VKAVYKQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(C1)C(=NO)C2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCCC(C1)/C(=N/O)/C2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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